molecular formula C24H24BNO2 B1354392 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole CAS No. 785051-54-9

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No.: B1354392
CAS No.: 785051-54-9
M. Wt: 369.3 g/mol
InChI Key: AHDSYMVAUJZCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole” is a complex organic molecule. It contains a carbazole group, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The carbazole group is a tricyclic structure, and the tetramethyl-1,3,2-dioxaborolan-2-yl group contains a boron atom, which can form stable covalent bonds with other atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Fluorescent Probe Development : A derivative, 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, was synthesized for developing a novel near-infrared fluorescence probe of carbazole borate ester including indole, showing potential in fluorescent applications (Shen You-min, 2014).
  • Electron Donor Synthesis : The compound was used in synthesizing new organic electron-donors derived from carbazole and phenothiazine, highlighting its role in the efficient synthesis of formyl boronate esters (Elham N. Bifari & R. El-Shishtawy, 2021).

Electro-optical Applications

  • Thermal Stability in OLEDs : Utilized in the synthesis of new host material for thermal stable blue phosphorescent OLEDs. The compound contributed to enhanced thermal stability, demonstrating its significance in the fabrication of efficient OLED devices (M. Seo & Sungkoo Lee, 2017).

Polymer and Material Science

  • Polymer Synthesis : Integrated into the synthesis of fully conjugated copolymers, showcasing its utility in developing materials with specific electronic and optical properties (M. Grigoras & N. Antonoaia, 2005).
  • Conjugated Polycarbazoles : Played a role in improving the solubility and molecular weight of carbazole polymers, indicating its significance in the field of high-molecular-weight polymer synthesis (Yaqin Fu & Zhishan Bo, 2005).

Biomedical Research

  • Antimicrobial Activities : Involved in synthesizing new heterocyclic derivatives from 9H-carbazole, indicating potential applications in developing antimicrobial agents (N. Salih, J. Salimon, & E. Yousif, 2016).

Electronic and Photovoltaic Applications

  • Organic Semiconductors : Key component in synthesizing phenyl and phenylthienyl derivatives for organic thin-film transistors, underscoring its role in the development of novel organic semiconductor materials (Eunsoo Lee et al., 2016).

Biochemical Analysis

Biochemical Properties

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with various enzymes, including oxidoreductases and transferases, through its dioxaborolane group. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to altered phosphorylation states of target proteins .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group facilitates the formation of reversible covalent bonds with hydroxyl and amino groups on proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These molecular interactions underpin the diverse biochemical and cellular effects observed with this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under dry conditions but can undergo hydrolysis in the presence of moisture . Over time, the degradation products of this compound can accumulate and potentially exert different biochemical effects compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular antioxidant defenses and reduce oxidative stress . At higher doses, it can induce cytotoxicity and apoptosis in certain cell types . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the bioavailability and activity of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and subsequently distributed to various subcellular compartments . The accumulation of this compound in specific tissues can influence its overall biochemical effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound has been shown to localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, the presence of targeting signals and post-translational modifications can direct this compound to specific organelles, thereby influencing its subcellular distribution and biochemical effects .

Properties

IUPAC Name

9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-21-11-7-5-9-19(21)20-10-6-8-12-22(20)26/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSYMVAUJZCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474400
Record name 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785051-54-9
Record name 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.